![molecular formula C9H9N3O2 B2428016 Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 916211-74-0](/img/structure/B2428016.png)

Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

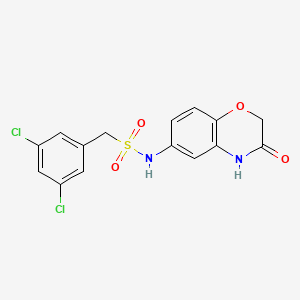

“Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” is a chemical compound with the CAS Number: 916211-74-0 . It has a molecular weight of 191.19 and its IUPAC name is methyl 7-methylpyrazolo [1,5-a]pyrimidine-5-carboxylate . The compound appears as a white to yellow solid .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives has been widely studied . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis . The synthesis involves a three-component Biginelli reaction .Molecular Structure Analysis

The InChI Code for this compound is 1S/C9H9N3O2/c1-6-5-7 (9 (13)14-2)11-8-3-4-10-12 (6)8/h3-5H,1-2H3 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis

The compound is a white to yellow solid . It has a molecular weight of 191.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications

Synthesis and Derivatives

Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate has been a focus in the synthesis of various derivatives. For instance, Drev et al. (2014) explored the regioselective synthesis of 1- and 4-substituted 7-oxopyrazolo[1,5-a]pyrimidine-3-carboxamides. They demonstrated how different amines and alcohols react with methyl 7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate to yield diverse substituted derivatives, showing its versatility as a chemical intermediate (Drev et al., 2014).

Reactivity and Compound Formation

Bruni et al. (1994) studied the reactivity of 7‐(2‐dimethylaminovinyl)pyrazolo[1,5‐a]pyrimidines, which were derived from methyl 7-methylpyrazolo[1,5-a]pyrimidine carboxylates. Their research led to the synthesis of pyrazolo[1,5‐a]pyrido[3,4‐e]pyrimidine derivatives, indicating the compound's potential in creating structurally diverse molecules (Bruni et al., 1994).

Potential in Stroke Treatment

Mukaiyama et al. (2007) synthesized a series of 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, one of which included a variant of this compound. They evaluated these compounds for their ability to inhibit c-Src kinase, with some showing potent inhibitory activity, suggesting potential therapeutic applications in the treatment of acute ischemic stroke (Mukaiyama et al., 2007).

Antimicrobial Activity

Gein et al. (2009) synthesized methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, which include derivatives of this compound. They tested these compounds for antimicrobial activity, showcasing the potential of these derivatives in antimicrobial applications (Gein et al., 2009).

Tumor Imaging with PET

Xu et al. (2012) explored 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives for tumor imaging using positron emission tomography (PET). This research demonstrates the potential use of this compound derivatives in medical imaging and diagnostics (Xu et al., 2012).

Mechanism of Action

Target of Action

Pyrazolo[1,5-a]pyrimidines, a class of compounds to which methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate belongs, have been reported to exhibit diverse biological activities .

Biochemical Pathways

Compounds of the pyrazolo[1,5-a]pyrimidines class have been reported to impact various biochemical pathways due to their diverse biological activities .

Future Directions

The future directions for this compound could involve further exploration of its potential biological and pharmacological activities. Pyrazolo[1,5-a]pyrimidine derivatives have been shown to have antiviral, anticancer, antioxidant, and antimicrobial activity , suggesting that “Methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate” could be studied for similar properties. Additionally, the compound’s significant photophysical properties suggest it could be used in material science .

properties

IUPAC Name |

methyl 7-methylpyrazolo[1,5-a]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-6-5-7(9(13)14-2)11-8-3-4-10-12(6)8/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTEMHHNJGQDPBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=NN12)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-phenyl-2-(((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)thio)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2427934.png)

![2-(Phenylmethoxycarbonylamino)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylic acid](/img/structure/B2427936.png)

![N-(2-(4-((2-methoxyethyl)amino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2427938.png)

![2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2427939.png)

![(E)-ethyl 2-((4-bromobenzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2427943.png)

![5-{[4-(4-chlorophenyl)piperazino]carbonyl}-1-(3,4-dichlorobenzyl)-2(1H)-pyridinone](/img/structure/B2427945.png)

![[2-(2-benzoylhydrazinyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2427949.png)

![9-(4-ethoxyphenyl)-1,7-dimethyl-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2427956.png)